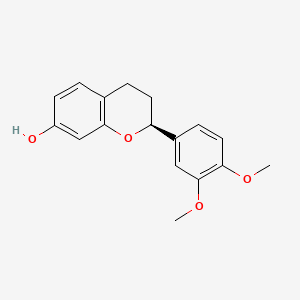
Trilepisflavan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trilepisflavan is a flavan compound that can be isolated from the plant Trilepisium madagascariense . It is known for its significant biological activities, particularly its anti-cancer and antimicrobial properties . The molecular formula of this compound is C17H18O4, and it has a molecular weight of 286.32 g/mol .
Mecanismo De Acción
Target of Action
Trilepisflavan, a flavonoid compound isolated from Trilepisium madagascariense , has been found to exhibit significant antimicrobial activity
Mode of Action
Flavonoids, the class of compounds to which this compound belongs, are known to interact with a variety of cellular targets, including enzymes, receptors, and signaling pathways These interactions can lead to changes in cellular function and metabolism, contributing to their biological effects
Biochemical Pathways
For instance, they can modulate the activity of enzymes involved in signal transduction, affect the expression of genes related to cell proliferation and differentiation, and interact with cellular receptors The downstream effects of these interactions can include changes in cellular function and metabolism, contributing to the biological activities of flavonoids
Result of Action
Given its antimicrobial activity , it can be inferred that this compound may exert its effects by interfering with the growth and proliferation of microorganisms
Análisis Bioquímico
Biochemical Properties
Trilepisflavan plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activities of phase II enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione-S-transferases (GSTs) . These interactions are primarily competitive inhibitions, where this compound competes with natural substrates for enzyme binding sites. Additionally, this compound interacts with active transporters like P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 2 (MRP2), affecting their transport activities .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to impact the expression of genes involved in cell cycle regulation and DNA replication in human fibroblasts . It can cause cell cycle arrest in the G2/M phase and activate genes such as CDKN1A, CDKN1C, and GADD45A, while down-regulating several mRNAs specific to this stage . These effects highlight this compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves several intricate processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It has been shown to inhibit phase II enzymes through competitive inhibition, thereby affecting the metabolism of various substrates . Additionally, this compound’s interaction with active transporters like P-gp and BCRP alters their transport activities, impacting the cellular uptake and efflux of drugs and other compounds . These molecular interactions contribute to this compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under specific conditions, but its degradation can occur over prolonged periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular function. For example, continuous treatment with this compound has been associated with prolonged cell cycle arrest and persistent changes in gene expression . These temporal effects underscore the importance of monitoring this compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At lower doses, this compound may exert beneficial effects such as anti-cancer activity without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs . These findings highlight the need for careful dosage optimization in preclinical and clinical studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the flavonoid biosynthetic pathway, where it is synthesized from primary metabolites through the acetic acid and shikimate pathways . This compound’s metabolism involves enzymes such as cinnamoyl-CoA reductase (CCR) and ferulate-5-hydroxylase (F5H), which contribute to its biosynthesis and accumulation . These metabolic interactions influence the overall metabolic flux and levels of metabolites associated with this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs), which facilitate its movement across cell membranes . This compound’s distribution is influenced by its binding to transport proteins and its localization within specific cellular compartments . These transport and distribution mechanisms play a crucial role in determining this compound’s bioavailability and efficacy.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, mitochondria, or other organelles, where it exerts its biochemical effects . The precise subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trilepisflavan can be synthesized through various chemical reactions involving the starting materials derived from Trilepisium madagascariense . The synthesis typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the plant Trilepisium madagascariense. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form . The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Trilepisflavan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities, such as increased anti-cancer or antimicrobial properties .
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
- Catechin
- Epicatechin
- Kaempferol
- Quercetin
Trilepisflavan’s unique combination of properties makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-15-8-5-12(9-17(15)20-2)14-7-4-11-3-6-13(18)10-16(11)21-14/h3,5-6,8-10,14,18H,4,7H2,1-2H3/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCXSJQLANFRSQ-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
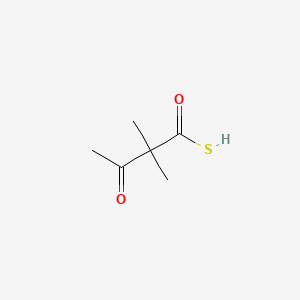
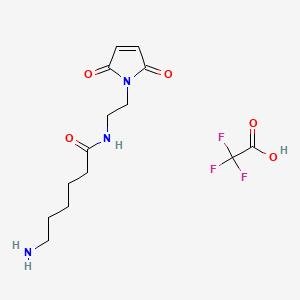


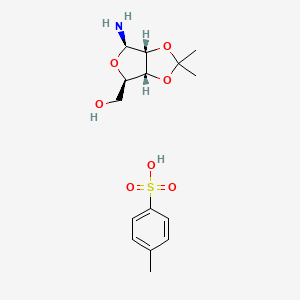
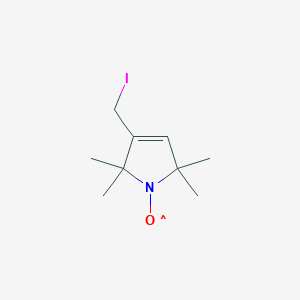
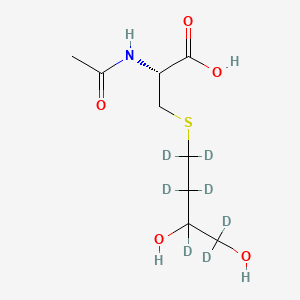
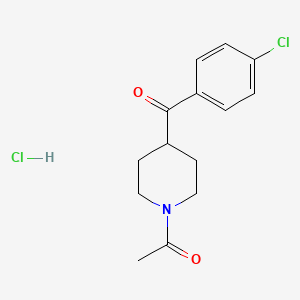
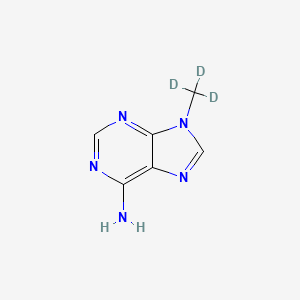
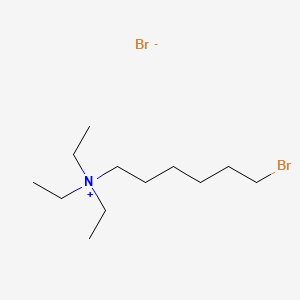
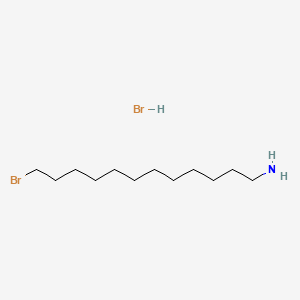
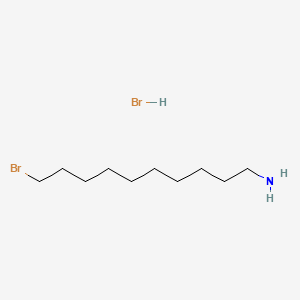
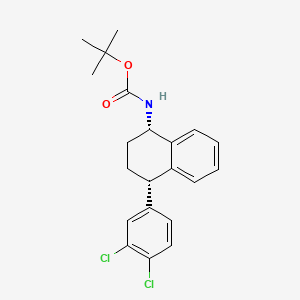
![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)
